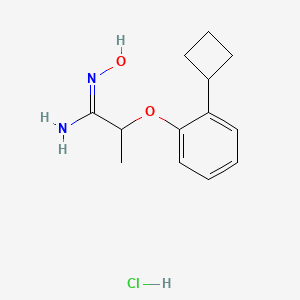
2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclobutyl group attached to a phenoxy ring, which is further connected to a hydroxypropanimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutylphenoxy Intermediate: The initial step involves the reaction of cyclobutyl bromide with phenol in the presence of a base such as potassium carbonate to form 2-cyclobutylphenol.
Introduction of the Hydroxypropanimidamide Group: The next step involves the reaction of 2-cyclobutylphenol with a suitable reagent such as 2-bromo-1-hydroxypropanimidamide under basic conditions to form the desired product.
Formation of the Monohydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the hydroxy group.
Aplicaciones Científicas De Investigación
2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Cyclobutylphenoxy)-N-hydroxyethanimidamide
- 2-(2-Cyclobutylphenoxy)-N-hydroxybutanimidamide
- 2-(2-Cyclobutylphenoxy)-N-hydroxyhexanimidamide
Uniqueness
2-(2-Cyclobutylphenoxy)-N-hydroxypropanimidamide monohydrochloride is unique due to its specific molecular structure, which includes a cyclobutyl group attached to a phenoxy ring and a hydroxypropanimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
81721-02-0 |
|---|---|
Fórmula molecular |
C13H19ClN2O2 |
Peso molecular |
270.75 g/mol |
Nombre IUPAC |
2-(2-cyclobutylphenoxy)-N'-hydroxypropanimidamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-9(13(14)15-16)17-12-8-3-2-7-11(12)10-5-4-6-10;/h2-3,7-10,16H,4-6H2,1H3,(H2,14,15);1H |
Clave InChI |
ITJGFPUVWDMATN-UHFFFAOYSA-N |
SMILES isomérico |
CC(/C(=N\O)/N)OC1=CC=CC=C1C2CCC2.Cl |
SMILES canónico |
CC(C(=NO)N)OC1=CC=CC=C1C2CCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




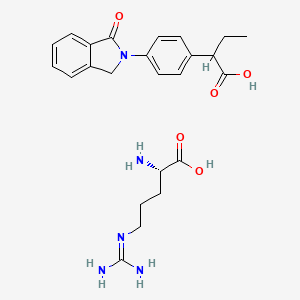
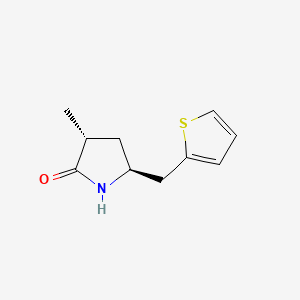
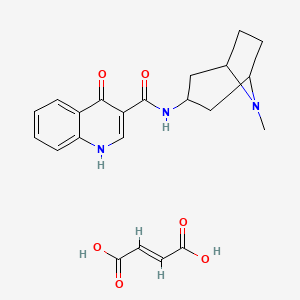

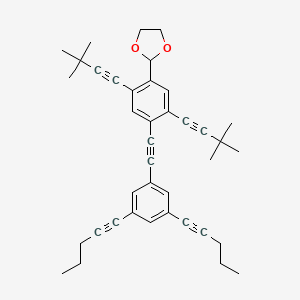


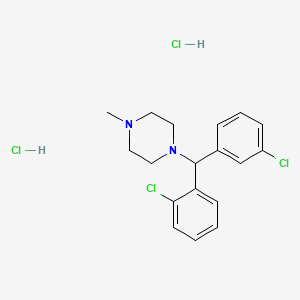


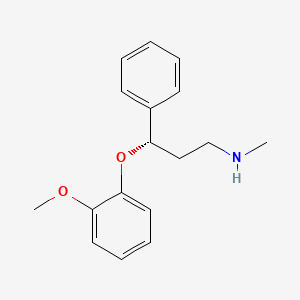
![[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773743.png)
